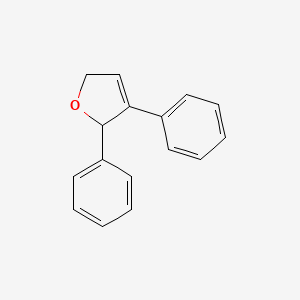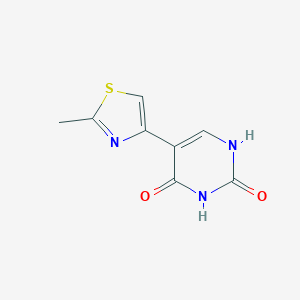![molecular formula C13H12N4O2S B12905865 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- CAS No. 646510-16-9](/img/structure/B12905865.png)
1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((3,4-Dimethoxyphenyl)thio)-1H-purine: is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3,4-dimethoxyphenylthio group. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-((3,4-Dimethoxyphenyl)thio)-1H-purine typically involves the reaction of 6-chloropurine with 3,4-dimethoxythiophenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the 3,4-dimethoxyphenylthio group, yielding the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, solvent, and reaction time are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Bases like sodium hydride or potassium carbonate are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 6-((3,4-Dimethoxyphenyl)thio)-1H-purine is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for further investigation in drug discovery.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where purine derivatives have shown efficacy, such as cancer and viral infections.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 6-((3,4-Dimethoxyphenyl)thio)-1H-purine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific enzyme targeted by the compound.
Comparaison Avec Des Composés Similaires
6-(Phenylthio)-1H-purine: Similar structure but lacks the methoxy groups on the phenyl ring.
6-(4-Methoxyphenylthio)-1H-purine: Contains a single methoxy group on the phenyl ring.
6-(3,4-Dimethoxyphenyl)-1H-purine: Lacks the sulfur atom in the structure.
Uniqueness: The presence of the 3,4-dimethoxyphenylthio group in 6-((3,4-Dimethoxyphenyl)thio)-1H-purine imparts unique chemical and biological properties. The methoxy groups enhance the compound’s lipophilicity and potentially its ability to interact with biological membranes. The sulfur atom provides additional sites for chemical modification, making the compound versatile for various applications.
Propriétés
Numéro CAS |
646510-16-9 |
|---|---|
Formule moléculaire |
C13H12N4O2S |
Poids moléculaire |
288.33 g/mol |
Nom IUPAC |
6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H12N4O2S/c1-18-9-4-3-8(5-10(9)19-2)20-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |
Clé InChI |
ZRXYCVPXXPDYAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)SC2=NC=NC3=C2NC=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


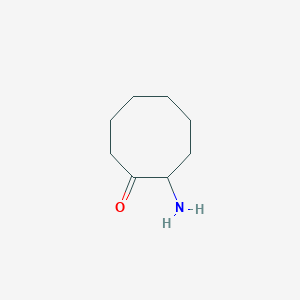
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
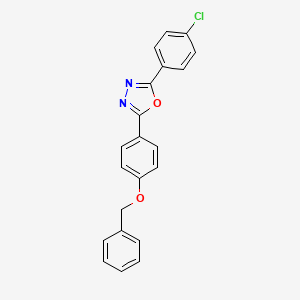
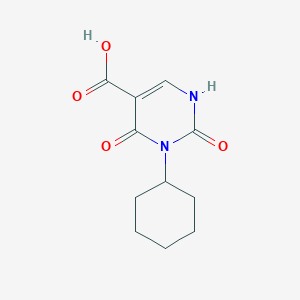
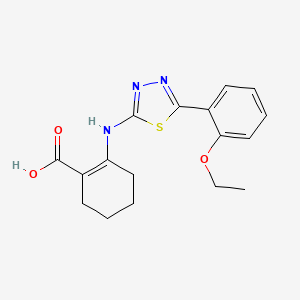
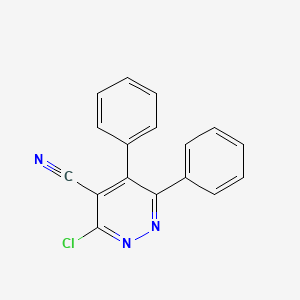
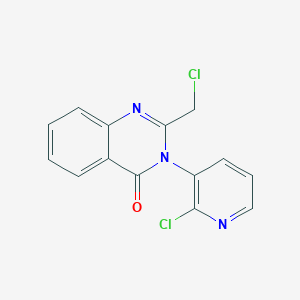
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
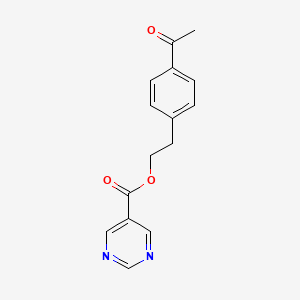
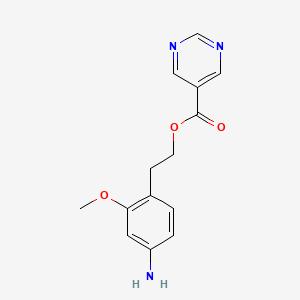
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)
